2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline
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Overview
Description
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a trifluoromethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.
Attachment of the Trifluoromethoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a trifluoromethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline involves its interaction with specific molecular targets. The trifluoromethoxybenzenesulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({1-[4-(Methoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-({1-[4-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline imparts unique electronic properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-13-5-7-15(8-6-13)30(26,27)25-10-9-14(12-25)28-18-11-23-16-3-1-2-4-17(16)24-18/h1-8,11,14H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBINLTHSHAEPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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